Ethyl 2-amino-3-fluoro-5-methylbenzoate
Description
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
FDTZWFFJFNBNBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-3-fluoro-5-methylbenzyl alcohol.
Substitution: Ethyl 2-amino-3-iodo-5-methylbenzoate (when fluorine is substituted with iodine).
Scientific Research Applications
Ethyl 2-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Isomers
a) Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9)
- Key Difference : Fluorine and methyl groups swap positions (fluoro at C5, methyl at C3).
- This isomer shares the same molecular formula ( C${10}$H${12}$FNO$_2$) but distinct spectral properties due to substituent orientation .
b) Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7)
- Key Difference : Bromine replaces the methyl group at C3.
- Impact: Bromine’s larger atomic radius and polarizability increase molecular weight ( C$9$H$9$BrFNO$_2$, 262.08 g/mol) and may enhance halogen-bonding interactions. This substitution could improve stability in cross-coupling reactions compared to the methyl analog .
Functional Group Variants
a) 2-Amino-4-fluoro-3-methylbenzoic Acid (CAS 126674-77-9)
- Key Difference : Carboxylic acid replaces the ethyl ester.
- Impact : The free carboxylic acid group increases hydrophilicity (logP reduction) and acidity (pKa ~2–3), making it more suitable for salt formation or coordination chemistry. Structural similarity score: 0.92/1.0 .
b) Ethyl 2-amino-5-fluorobenzoate (CAS 446-32-2)
- Key Difference : Lacks the methyl group at C4.
- Lower molecular weight ( C$9$H${10}$FNO$_2$) and similarity score 0.89/1.0 suggest reduced bioactivity in certain applications .
Halogenated Derivatives
a) Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8)
- Key Difference: Chlorine and trifluoromethyl groups replace amino and methyl groups.
- Impact : The trifluoromethyl group’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity. Chlorine further enhances stability, making this derivative suitable for agrochemical intermediates .
Multi-Halogenated Analogs
a) 2-Amino-4,6-difluorobenzoic Acid (CAS 391-93-5)
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Reactivity and Application Comparison
Research Implications
The discontinuation of this compound highlights challenges in its synthesis or commercial demand. Analogs like Ethyl 2-amino-5-bromo-3-fluorobenzoate or trifluoromethyl derivatives offer alternatives with tailored electronic and steric properties for targeted applications. Future research should explore substituent effects on bioactivity and synthetic scalability.
Biological Activity
Ethyl 2-amino-3-fluoro-5-methylbenzoate is a compound that has attracted interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H12FNO2 and a molecular weight of approximately 197.21 g/mol. The structure includes an ethyl ester group, an amino group, and a fluorine atom attached to a benzoate backbone. These structural features contribute to its biological interactions.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing binding affinity and specificity.
- Increased Lipophilicity : The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.
These interactions suggest that the compound may modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that this compound exhibits significant growth inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 4 |
| K. pneumoniae | 8 |
Anticancer Activity
Research has also explored the potential anticancer properties of this compound. In a study focusing on pancreatic cancer cells, the compound was found to reduce cell viability in a dose-dependent manner. It was shown to inhibit key pathways involved in cancer cell proliferation, suggesting its potential as a lead compound for cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
- Anticancer Mechanism Investigation : Another study investigated the mechanism by which this compound exerts its anticancer effects. The findings revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the optimal synthetic conditions for Ethyl 2-amino-3-fluoro-5-methylbenzoate to maximize yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including esterification, halogenation, and amination. Key considerations include:
- Controlled halogenation : Use of fluorine sources (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity at the 3-position .
- Amination : Protecting the amino group during esterification to prevent side reactions. For example, using Boc-protected intermediates followed by deprotection with trifluoroacetic acid .
- Catalysis : Employing palladium catalysts for cross-coupling reactions if introducing methyl or ethyl groups .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improve purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine-induced splitting patterns at C3, methyl group at C5) .
- ¹⁹F NMR : Confirm fluorine substitution and assess electronic effects .
- IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, N-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .
Advanced: How can researchers design experiments to study enzyme interactions with this compound?
Methodological Answer:
To investigate enzyme inhibition or activation:
- Target Selection : Prioritize enzymes sensitive to aromatic esters (e.g., cytochrome P450, kinases) based on structural analogs .
- Assay Design :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding sites, leveraging the fluorine atom’s electronegativity and steric effects .
- Mutagenesis : Validate predicted interactions by mutating key residues (e.g., catalytic sites) and repeating assays .
Advanced: How can contradictions in reported bioactivity data for this compound be resolved?
Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in cell lines or microbial strains .
- Purity Verification : Confirm compound purity (>95%) via HPLC and LC-MS before bioactivity studies .
- Metabolic Stability Testing : Assess degradation in assay media (e.g., liver microsome models) to rule out false negatives from rapid metabolism .
- Structural Analog Comparison : Benchmark against analogs (e.g., Ethyl 2-amino-5-fluorobenzoate ) to identify substituent-specific effects.
Advanced: How do substituents (amino, fluoro, methyl, ethyl ester) influence reactivity in nucleophilic substitution?
Methodological Answer:
Substituent effects are critical for reaction optimization:
- Fluoro at C3 : Electron-withdrawing effect activates the ring for electrophilic substitution but deactivates it for nucleophilic attack. Use strong nucleophiles (e.g., Grignard reagents) under heated conditions .
- Amino at C2 : Acts as a directing group; protect with acetyl or Boc to prevent undesired side reactions during halogenation .
- Methyl at C5 : Steric hindrance may slow reactions at adjacent positions. Use bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to mitigate .
- Ethyl Ester : Hydrolyzes under basic conditions. Maintain neutral pH during reactions involving the ester group .
Advanced: What strategies optimize the compound’s solubility for in vitro biological studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to enhance solubility without cytotoxicity .
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) via ester hydrolysis or amide formation .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
